3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine” is a type of pyrimidopyrimidine, which are two fused pyrimidine rings with four possible structural isomers . These are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimidopyrimidines involves various methods. One common method involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This process transforms the compounds into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine” is complex due to the presence of two fused pyrimidine rings. The 1H-NMR spectra of similar compounds have shown signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The reactivity of the substituents linked to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, is a significant aspect of the chemical reactions of these compounds .Scientific Research Applications
Synthesis Methods
This compound is a type of bicyclic [6 + 6] system, which includes pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . The synthesis methods of these compounds are of significant interest in scientific research .
Reactivity Study
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of this compound can be studied . This can provide valuable insights into the behavior of these compounds under various conditions .
Biological Applications
The biological significance of this class of compounds has been studied extensively . They have been applied on a large scale in the medical and pharmaceutical fields .
CDK2 Inhibition
CDK2 inhibition is an appealing target for cancer treatment . Compounds like 3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine could potentially be used to selectively target tumor cells .
Anticancer Activity
This compound could potentially display excellent anticancer activity against various cell lines . It could lead to cell death by apoptosis as it inhibits the CDK enzyme .
Antitumor Activity
The compound has shown marked antitumor activity against all tested cell lines with IC 50 values of 5.00–32.52 μM .
Mechanism of Action
Target of Action
Similar compounds such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines have been studied extensively for their biological significance . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to various biological effects .
Biochemical Pathways
Related compounds have been shown to affect various biological applications .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .
Future Directions
The future directions for “3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine” and similar compounds involve further exploration of their synthesis methods, reactivities, and biological applications . These compounds have been applied on a large scale in the medical and pharmaceutical fields, and this survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
properties
IUPAC Name |
3-methyl-4-pyrrolidin-1-yl-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-8-9(14-4-2-3-5-14)11-6-12-10(8)15-13-7/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEPUPBORSZCCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819328 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.